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Compound of Interest

Compound Name:
3-(Trifluoromethoxy)-DL-

phenylglycine

Cat. No.: B1304648 Get Quote

IUPAC Name: 2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid

CAS Number: 261952-23-2

Chemical Formula: C₉H₈F₃NO₃

Molecular Weight: 235.16 g/mol

Introduction
3-(Trifluoromethoxy)-DL-phenylglycine is a non-proteinogenic amino acid characterized by

the presence of a trifluoromethoxy group on the phenyl ring. This functional group is of

significant interest in medicinal chemistry and drug development due to its ability to modulate

the physicochemical and pharmacological properties of molecules. The trifluoromethoxy group

can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. As a

derivative of phenylglycine, this compound serves as a valuable chiral building block in the

synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

While 3-(Trifluoromethoxy)-DL-phenylglycine is a commercially available research chemical,

detailed public-domain information regarding its specific biological activities, comprehensive

experimental protocols for its synthesis and application, and its role in defined signaling

pathways is limited. This guide provides a summary of the available information and outlines

general methodologies relevant to its class of compounds.
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Physicochemical Data
Quantitative data for 3-(Trifluoromethoxy)-DL-phenylglycine is not extensively reported in

publicly accessible literature. The following table summarizes basic physicochemical

properties.

Property Value Source

IUPAC Name

2-Amino-2-[3-

(trifluoromethoxy)phenyl]acetic

acid

N/A

CAS Number 261952-23-2 N/A

Molecular Formula C₉H₈F₃NO₃ N/A

Molecular Weight 235.16 g/mol N/A

No further quantitative data from specific experimental studies, such as solubility, pKa, or LogP,

were found in the public domain.

Synthesis and Experimental Protocols
Specific, detailed experimental protocols for the synthesis of 3-(Trifluoromethoxy)-DL-
phenylglycine are not readily available in peer-reviewed literature. However, a general

synthetic approach for α-amino acids, the Strecker synthesis, can be postulated as a viable

method.

Hypothetical Synthetic Workflow: Strecker Synthesis

The following diagram illustrates a plausible multi-step synthesis for 3-(Trifluoromethoxy)-DL-
phenylglycine, starting from 3-(trifluoromethoxy)benzaldehyde.
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Step 1: Imine Formation

Step 2: Aminonitrile Formation

Step 3: Hydrolysis

3-(Trifluoromethoxy)benzaldehyde
+

Ammonia (NH3)

Intermediate Imine

α-Aminonitrile

Nucleophilic Addition

Cyanide (e.g., KCN)

3-(Trifluoromethoxy)-DL-phenylglycine

Nitrile Hydrolysis

Acid Hydrolysis (e.g., HCl)

Click to download full resolution via product page

Caption: Hypothetical Strecker synthesis of 3-(Trifluoromethoxy)-DL-phenylglycine.

Detailed Hypothetical Protocol:

Imine Formation: 3-(Trifluoromethoxy)benzaldehyde is reacted with ammonia in a suitable

solvent to form the corresponding imine. The water formed during the reaction is typically

removed to drive the equilibrium towards the product.

Aminonitrile Synthesis: The intermediate imine is then treated with a cyanide source, such as

potassium cyanide or trimethylsilyl cyanide, to form the α-aminonitrile. This step involves the

nucleophilic addition of the cyanide ion to the imine carbon.
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Hydrolysis: The resulting α-aminonitrile is subjected to hydrolysis, usually under acidic

conditions (e.g., using concentrated hydrochloric acid). This converts the nitrile group into a

carboxylic acid, yielding the final product, 3-(Trifluoromethoxy)-DL-phenylglycine as a

racemic mixture. The product would then be isolated and purified, for example, by

recrystallization.

Note: This is a generalized protocol and has not been specifically reported for 3-
(Trifluoromethoxy)-DL-phenylglycine. Optimization of reaction conditions, solvents, and

purification methods would be necessary.

Biological Activity and Signaling Pathways
There is a lack of specific studies detailing the biological activity of 3-(Trifluoromethoxy)-DL-
phenylglycine in the public domain. As a fluorinated amino acid, it is anticipated to be a

building block for peptides or small molecule inhibitors. The trifluoromethoxy group could

influence the interaction of a parent molecule with its biological target.

Without experimental data, it is not possible to create a diagram of a specific signaling pathway

in which this compound is involved.

Applications in Research and Drug Development
Non-natural amino acids, including fluorinated phenylglycine derivatives, are of significant

interest in drug discovery for several reasons:

Peptide Modification: Incorporation into peptides can increase their resistance to proteolytic

degradation, thereby extending their half-life in vivo.

Conformational Constraint: The bulky trifluoromethoxy group can restrict the conformational

flexibility of a peptide or small molecule, which can lead to higher binding affinity and

selectivity for a specific target.

Pharmacokinetic Properties: The lipophilicity imparted by the trifluoromethoxy group can

influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Logical Relationship for Utility in Drug Discovery
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The following diagram illustrates the logical flow of how 3-(Trifluoromethoxy)-DL-
phenylglycine can be utilized as a building block in the drug discovery process.
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Caption: Role of 3-(Trifluoromethoxy)-DL-phenylglycine in drug discovery.

Conclusion
3-(Trifluoromethoxy)-DL-phenylglycine is a fluorinated amino acid with potential as a

building block in medicinal chemistry and drug development. While specific experimental data

and biological activity studies are not widely available in the public domain, its structural

features suggest utility in modifying peptides and small molecules to enhance their

pharmacological properties. Further research is required to fully elucidate its synthetic

accessibility, biological effects, and potential therapeutic applications.

To cite this document: BenchChem. [In-depth Technical Guide: 3-(Trifluoromethoxy)-DL-
phenylglycine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304648#3-trifluoromethoxy-dl-phenylglycine-iupac-
name]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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